N-(3-hydroxyphenyl)pivalamide

Vue d'ensemble

Description

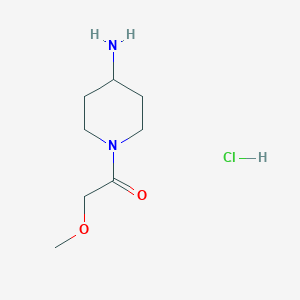

N-(3-hydroxyphenyl)pivalamide, also known as Propanamide, N- (3-hydroxyphenyl)-2,2-dimethyl-, is a chemical compound with the molecular formula C11H15NO2 . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of N-(3-hydroxyphenyl)pivalamide consists of 29 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

N-(3-hydroxyphenyl)pivalamide is a solid at room temperature. It has a molecular weight of 193.25 . The compound should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique

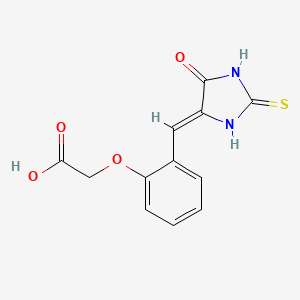

Molecular Structure and Conformation

- The compound N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide has a non-planar molecular structure with pivalamide, pyridin, and hydroxy-methylphenyl moieties. It is stabilized by intramolecular N—H⋯N hydrogen bonds and linked in crystals by various hydrogen bonds. The tert-butyl group exhibits some disorder in its atomic positions (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Lithiation and Electrophilic Reactions

- Lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide with n-BuLi in anhydrous THF leads to high yields of products involving ring substitution ortho to the pivaloylaminoethyl group. This unexpected result contrasts with previous findings using t-BuLi (Smith, El‐Hiti, & Alshammari, 2012).

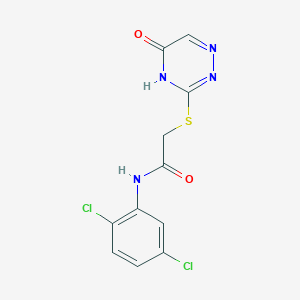

Antibacterial Properties

- N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide and its derivatives show strong nucleophilic behavior and have been evaluated for antibacterial activity. Some compounds exhibit significant inhibitory activity against bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).

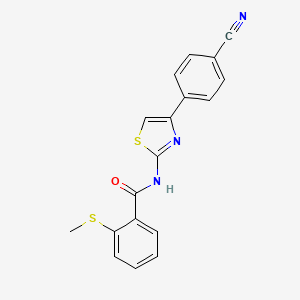

Cystic Fibrosis Therapy

- N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) has been found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Its analogues show significant variation in corrector activity based on molecular conformation and heteroatom placement (Yu et al., 2008).

Hydrolysis Methodology

- A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed. This method is applied to 2-pivalamido-3H-pyrimidin-4-ones, among others, to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).

Electrocatalytic Determination

- A study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for electrocatalytic determination of glutathione in the presence of piroxicam. This innovative approach demonstrates the compound's utility in sensitive biosensing applications (Karimi-Maleh et al., 2014).

Corrosion Inhibition

- New acrylamide derivatives, including compounds related to N-(3-hydroxyphenyl)pivalamide, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant inhibition activity for copper in nitric acid solutions, contributing to advancements in corrosion prevention technologies (Abu-Rayyan et al., 2022).

Enantioselective Synthesis

- The enantioselective synthesis of 1,2-diamine derivatives from γ-substituted allylic pivalamides using copper-catalyzed hydroamination demonstrates the significance of the N-pivaloyl group in facilitating hydrocupration steps and suppressing β-elimination. This method aids in constructing chiral vicinal diamines under mild conditions (Ichikawa, Dai, & Buchwald, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMIOUKQLCKMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)pivalamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)

![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)

![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)

![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2820004.png)

![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)